
Dde-L-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde-L-Met-OH: , also known as N-alpha-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-methionine, is a derivative of the amino acid methionine. It is commonly used as an orthogonally protected building block in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of cyclic and branched peptides, as well as peptides carrying side-chain modifications .
Mechanism of Action
Mode of Action
. In this context, it prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. After the peptide synthesis is complete, the Dde-L-Met-OH group can be removed under specific conditions .
Pharmacokinetics
Amino acids are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dde-L-Met-OH involves the protection of the amino group of L-methionine with the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The reaction typically occurs in the presence of a base, such as diisopropylethylamine, and a coupling reagent, such as N,N’-diisopropylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dde-L-Met-OH can undergo oxidation reactions, particularly at the sulfur atom of the methionine side chain, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Dde protecting group, typically using hydrazine in dimethylformamide.
Substitution: The Dde group can be selectively removed to expose the amino group for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrazine in dimethylformamide.
Substitution: 2% hydrazine in dimethylformamide.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: L-methionine.
Substitution: Free amino group for further peptide coupling.
Scientific Research Applications
Dde-L-Met-OH is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of cyclic and branched peptides, as well as peptides with side-chain modifications.
Biology: Study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Development of peptide-based therapeutics and diagnostic agents.
Industry: Production of peptides for use in pharmaceuticals, cosmetics, and food additives
Comparison with Similar Compounds
Fmoc-L-Met-OH: Another protected methionine derivative used in peptide synthesis.
Boc-L-Met-OH: A methionine derivative with a different protecting group.
Cbz-L-Met-OH: A methionine derivative with a benzyloxycarbonyl protecting group
Uniqueness of Dde-L-Met-OH: this compound is unique due to its orthogonal protection strategy, which allows for selective deprotection without affecting other protecting groups. This makes it particularly useful in the synthesis of complex peptides with multiple functional groups .
Properties
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-9(16-10(14(19)20)5-6-21-4)13-11(17)7-15(2,3)8-12(13)18/h10,17H,5-8H2,1-4H3,(H,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROHMVCMFKTMJY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)
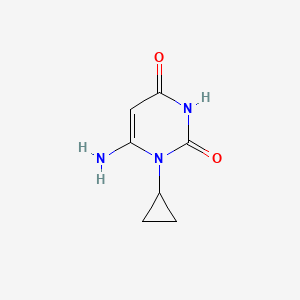
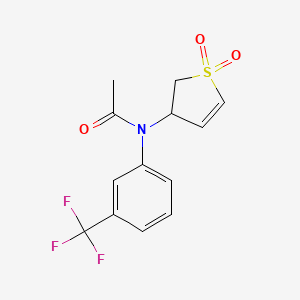
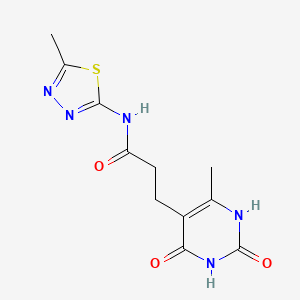
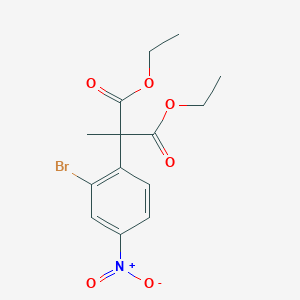
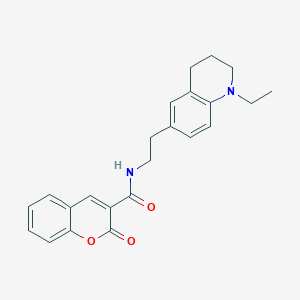
![N-(3,4-dimethylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2965245.png)
amine](/img/structure/B2965246.png)
![10-tert-butyl-3,4-diphenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene](/img/structure/B2965248.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)
![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)
